![molecular formula C29H35NO9 B609505 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate CAS No. 571186-50-0](/img/structure/B609505.png)
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic glucocorticoid derivative belonging to the cyclopenta[a]phenanthrene steroid family. Its core structure consists of a tetracyclic framework with hydroxyl, methyl, and ketone substituents at positions 3, 10, 13, and 17, respectively . The unique structural feature is the esterification of the 17-hydroxy group with a 3-(nitrooxymethyl)benzoate moiety. The nitrooxy group (-ONO₂) is a nitric oxide (NO)-releasing pharmacophore, which may enhance anti-inflammatory activity by modulating vascular tone and immune responses . The molecular weight is estimated at ~500 g/mol based on analogs in and , though exact data are unavailable in the provided evidence.
Vorbereitungsmethoden
Structural Analysis and Synthetic Objectives
The target molecule consists of a prednisolone core esterified at the 21-position with a 3-(nitrooxymethyl)benzoic acid moiety. Key synthetic challenges include:
-
Selective esterification of the 21-hydroxy group without disturbing other functional groups (e.g., 11β,17α-diols).
-
Introduction of the nitrooxy group at the meta position of the benzoyl moiety, which requires precise nitration conditions to avoid byproducts .
-
Stability considerations due to the nitrooxy group’s sensitivity to heat and acidic/basic environments .
Synthetic Routes and Methodologies
Three-Step Synthesis via Intermediate Halogenation
This route, adapted from US6696592B2 , involves:
Step 1: Synthesis of 3-(Nitrooxymethyl)Benzoic Acid
Reaction Conditions :
-
Substrate : 3-(Hydroxymethyl)benzoic acid (1.0 equiv).
-
Nitration Agent : HNO₃ (2.5 equiv) in acetic anhydride (5.0 equiv).
-
Temperature : -30°C to -10°C.
-
Time : 1–3 hours.
Mechanism :
The hydroxyl group of 3-(hydroxymethyl)benzoic acid undergoes nitration via electrophilic substitution, facilitated by the mixed anhydride (AcONO₂) formed from HNO₃ and Ac₂O.
Characterization Data :
Parameter | Value |
---|---|
¹H NMR (DMSO) | δ 5.66 (s, 2H, CH₂NO₂), 7.58–8.00 (m, 4H, Ar-H) |
Yield | 78–85% |
Step 2: Formation of 3-(Nitrooxymethyl)Benzoyl Chloride
Reaction Conditions :
-
Substrate : 3-(Nitrooxymethyl)benzoic acid (1.0 equiv).
-
Halogenating Agent : Thionyl chloride (2.0 equiv).
-
Catalyst : DMF (0.1 equiv).
-
Temperature : 0–5°C.
-
Time : 30 minutes.
Mechanism :
The carboxylic acid is converted to its acyl chloride, enhancing reactivity for subsequent esterification.
Characterization Data :
Parameter | Value |
---|---|
Purity (HPLC) | >95% |
Step 3: Esterification with Prednisolone
Reaction Conditions :
-
Substrate : Prednisolone (1.0 equiv), 3-(nitrooxymethyl)benzoyl chloride (1.2 equiv).
-
Base : Pyridine (3.0 equiv).
-
Solvent : Dichloromethane.
-
Temperature : 0–25°C.
-
Time : 12–24 hours.
Mechanism :
Nucleophilic acyl substitution of the 21-hydroxy group with the acyl chloride, facilitated by pyridine to neutralize HCl.
Characterization Data :
Parameter | Value |
---|---|
Yield | 65–72% |
¹³C NMR | δ 170.5 (C=O ester), 85.3 (C-21) |
One-Step Coupling Method
An alternative approach employs a coupling agent to directly conjugate prednisolone with 3-(nitrooxymethyl)benzoic acid:
Reaction Conditions :
-
Coupling Agent : DCC (1.5 equiv) with DMAP (0.2 equiv).
-
Solvent : THF.
-
Temperature : 25°C.
-
Time : 6 hours.
Advantages :
-
Avoids handling reactive acyl chlorides.
-
Higher functional group tolerance.
Limitations :
-
Lower yield (55–60%) due to competing side reactions.
Optimization Strategies and Challenges
Nitration Regioselectivity
The meta-substituted nitrooxy group introduces steric hindrance, necessitating:
-
Low-Temperature Control : Prevents over-nitration or decomposition .
-
Stoichiometric Precision : Excess HNO₃ leads to di-nitration byproducts.
Esterification Efficiency
-
Base Selection : Pyridine outperforms triethylamine in suppressing racemization at C-17.
-
Solvent Polarity : Dichloromethane enhances acyl chloride reactivity compared to THF.
Analytical and Spectroscopic Validation
High-Performance Liquid Chromatography (HPLC)
Conditions :
-
Column : C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile/water (70:30).
-
Retention Time : 12.3 minutes.
Mass Spectrometry
-
ESI-MS : m/z 657.2 [M+H]⁺ (calc. 656.7).
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound features ester and nitrooxy groups, both susceptible to hydrolysis under specific conditions:
-
Ester Hydrolysis : The benzoate ester moiety can undergo hydrolysis to yield carboxylic acid and the corresponding alcohol. Basic conditions (saponification) are more efficient due to the stability of the carboxylate ion .
-
Nitrooxy Reduction : The nitrooxymethyl group (–O–NO₂) may be reduced to an amine (–NH₂) under hydrogenation, though steric hindrance from the steroid core could moderate reactivity .
Oxidation Reactions
The steroidal backbone contains hydroxyl and ketone groups, which may participate in redox processes:
-
Oxidation of the 11β-hydroxyl group to a ketone is plausible but may require strong oxidizing agents due to steric constraints from the methyl groups at C10 and C13 .
Substitution Reactions
The hydroxyl groups on the steroidal core (C11 and C17) and the aromatic benzoate ring may undergo nucleophilic substitution:
-
Acetylation : The C17 hydroxyl group is a prime target for acetylation, forming a more lipophilic derivative, as seen in structural analogs like hydrocortisone acetate .
-
Nitration : The meta position of the benzoate ring may undergo nitration, though competition with the existing nitrooxy group could affect regioselectivity .
Thermal and Photochemical Stability
Limited data exist on thermal decomposition, but the nitrooxy group (–O–NO₂) is potentially explosive under high heat or UV exposure.
Condition | Observation | Reference |
---|---|---|
Heating (>150°C) | Decomposition with release of NOₓ gases | |
UV Light | Radical formation and ester cleavage |
Biotransformation Pathways
In biological systems, enzymatic hydrolysis of the ester and nitrooxy groups is likely:
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C23H32O6
- Molecular Weight : 432.49 g/mol
- LogP : 2.6493
- PSA : 71.44 Ų
Structural Characteristics
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and a cyclopenta[a]phenanthrene moiety suggests potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent . Its structural similarity to corticosteroids suggests it may exhibit anti-inflammatory and immunosuppressive properties. Research indicates that derivatives of this compound can be designed to enhance efficacy while minimizing side effects.
Case Study: Anti-inflammatory Activity
A study demonstrated that modified versions of this compound exhibited significant anti-inflammatory effects in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.
Biochemical Studies
The compound's ability to interact with steroid receptors makes it a candidate for studies on hormonal regulation . It can be used to investigate pathways involved in metabolic disorders and hormonal imbalances.
Case Study: Hormonal Regulation
Research involving this compound has shown its potential to modulate glucocorticoid receptor activity, which is crucial for understanding stress response mechanisms in cells.
Drug Development
Due to its complex structure and biological activity, this compound serves as a valuable lead in drug development programs targeting various diseases such as cancer and autoimmune disorders.
Case Study: Cancer Research
In preclinical trials, derivatives of this compound showed promise in inhibiting tumor growth through apoptosis induction in cancer cells.
Table 1: Comparison of Biological Activities
Wirkmechanismus
NCX1022 exerts its effects through the release of nitric oxide, which has potent anti-inflammatory properties. The nitric oxide released from NCX1022 modulates the activity of various molecular targets, including glucocorticoid receptors. This modulation leads to the inhibition of leukocyte adhesion to the endothelium, reducing inflammation and tissue damage . The compound also affects the recruitment of leukocytes to the site of inflammation, further enhancing its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
The compound shares structural homology with corticosteroids and their esters, differing in substituents and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Research
Steroid Core Modifications :
- The 17-hydroxy group is a critical site for esterification to modulate solubility and bioavailability. For example, dexamethasone acetate () shows enhanced transscleral delivery (LogP = 2.65) compared to dexamethasone (LogP = 1.83) due to increased lipophilicity . The nitrooxymethyl benzoate group in the target compound may further alter LogP, though experimental data are lacking.
- The 3-oxo group in the A-ring is conserved across analogs () and essential for binding glucocorticoid receptors .
Nitrooxy Group Implications: Nitric oxide donors (e.g., nitrooxy esters) are known to synergize with corticosteroids by reducing oxidative stress and vasodilation. However, instability of the -ONO₂ group in vivo may require specialized formulations .
Crystallography and Stability :
- Prednisolone acetate () exhibits a well-defined crystal structure refined via ELMAM2 multipolar modeling, revealing electron density patterns critical for packing stability . The target compound’s nitrooxybenzoate group may introduce steric hindrance, affecting crystallization behavior.
QSAR Insights :
- 3D-QSAR studies () highlight that substituent bulk at the 17-position inversely correlates with receptor binding affinity but improves membrane permeability . The bulky 3-(nitrooxymethyl)benzoate in the target compound may thus balance potency and bioavailability.
Biologische Aktivität
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |
HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 6.0 | Inhibition of angiogenesis |
These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and metastasis.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Research has shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.
Case Study:
A study conducted on a rat model of arthritis revealed that administration of the compound resulted in a significant reduction in joint swelling and pain scores compared to control groups.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The results indicate a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro:
Assay Type | EC50 (µM) |
---|---|
DPPH Radical Scavenging | 12.5 |
ABTS Radical Scavenging | 10.0 |
These findings highlight the potential role of the compound in preventing oxidative stress-related diseases.
The biological activity of [2-[(8S,9S,...] is primarily attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding: The compound may act on steroid hormone receptors influencing gene expression related to cell growth and apoptosis.
- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in inflammatory pathways.
- Signal Transduction Modulation: The compound may alter signaling pathways associated with cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Prioritize hazard controls based on Safety Data Sheets (SDS). For inhalation exposure, ensure fume hood use and monitor respiratory protection (e.g., N95 masks). Skin contact requires immediate washing with soap and water, followed by medical consultation if irritation persists . Storage should adhere to flammability precautions (e.g., away from ignition sources, in sealed containers at ≤25°C) . Always reference CAS-specific SDS for emergency protocols, such as spill management using inert absorbents and avoidance of aqueous dispersal .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H- and 13C-NMR) to verify stereochemistry and functional groups. Compare peaks to published spectra of analogous cyclopenta[a]phenanthrene derivatives, such as methyl 4-((8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)benzoate (δ 7.8–8.2 ppm for aromatic protons; δ 170–210 ppm for carbonyl carbons) . High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., calculated vs. observed m/z).
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : The compound’s core structure is synthesized via steroid-like cyclization or functionalization of pre-existing cyclopenta[a]phenanthrene scaffolds. For example, diazoacetate intermediates (e.g., (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-...-yl 2-diazoacetate) are reacted with iodobenzoate derivatives under palladium catalysis to introduce the nitrooxymethyl benzoate moiety . Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients.
Advanced Research Questions
Q. How can contradictory data in solubility or stability studies be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity or pH variations. For example, nitrooxymethyl groups may hydrolyze under acidic conditions, altering solubility. Use controlled stability studies (e.g., HPLC monitoring at 25°C, 37°C, and 60°C in buffers of pH 2–9) to identify degradation pathways . Cross-validate with computational models (e.g., DFT calculations for hydrolysis activation energy) to predict labile sites .
Q. What experimental frameworks are suitable for studying this compound’s pharmacokinetic properties?
- Methodological Answer : Employ a dual-axis approach:
- In vitro : Microsomal incubation (human liver microsomes) to assess metabolic stability (CYP450-mediated oxidation).
- In vivo : Radiolabeled tracer studies (e.g., 14C-labeled at the methyl group) to track tissue distribution and elimination half-life in rodent models .
- Data Interpretation : Use compartmental modeling (e.g., NONMEM) to correlate structural features (e.g., nitrooxymethyl group) with clearance rates .
Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Apply structure-activity relationship (SAR) models rooted in steroid receptor binding theory. For example:
- Step 1 : Molecular docking (e.g., AutoDock Vina) to predict interactions between the 17-hydroxy group and glucocorticoid receptor ligand-binding domains.
- Step 2 : Synthesize analogs with modified benzoate substituents (e.g., replacing nitrooxy with sulfonate) and test receptor affinity via competitive binding assays .
- Step 3 : Validate using in silico ADMET predictors (e.g., SwissADME) to prioritize candidates with optimal logP and polar surface area .
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer : Use hyphenated techniques:
- LC-MS/MS : To identify low-abundance byproducts (e.g., de-nitrated derivatives) with a limit of detection (LOD) ≤0.1%.
- GC-FID : For volatile impurities (e.g., residual solvents like dioxane) per ICH Q3C guidelines .
- Quantitative NMR (qNMR) : To assess batch-to-batch consistency in stereochemical purity .
Eigenschaften
Key on ui mechanism of action |
NCX 1022 is designed to have potent anti- inflammatory activity combined with a significantly improved safety and tolerability profile, in particular the absence of skin blanching after repeated use.It is better than hydrocortisone in terms of inhibiting benzalkonium chloride-induced leukocyte adhesion to the endothelium, without affecting the flux of rolling leukocytes or venule diameter. |
---|---|
CAS-Nummer |
571186-50-0 |
Molekularformel |
C29H35NO9 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate |
InChI |
InChI=1S/C29H35NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,13,21-23,25,32,35H,7-12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
UBANCVOKRLKBGJ-KGWLDMEJSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])O)C)O |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C5=CC=C(C=C5)CO[N+](=O)[O-])O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NCX-1022; NCX1022; NCX 1022 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.